molecular formula C16H27NO B7798524 3-(Decyloxy)aniline CAS No. 55792-50-2

3-(Decyloxy)aniline

Cat. No. B7798524
CAS RN: 55792-50-2
M. Wt: 249.39 g/mol
InChI Key: FWFQXJMASKTLQD-UHFFFAOYSA-N
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Description

3-(Decyloxy)aniline is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Decyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Decyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : 3-(Decyloxy)aniline derivatives have been shown to effectively inhibit the corrosion of aluminum in hydrochloric acid solutions. This is achieved through the adsorption of inhibitor molecules on the metal surface, acting as mixed-type inhibitors with anodic predominance. The efficiency of these inhibitors increases with concentration and decreases with temperature (EL-Deeb & Mohamed, 2011).

  • Surface Activity : Studies on the surface activity of 3-alkyloxy aniline surfactants, including 3-decyloxy aniline, have revealed their effectiveness in adsorbing at the air/water interface and reducing surface tension. The critical micelle concentration of these surfactants is influenced by the hydrophobic chain length, with longer chains leading to lower concentrations required for micelle formation (Sayyah et al., 2005).

  • Sensor Applications : Poly(aniline) derivatives, closely related to 3-(Decyloxy)aniline, have been used in sensor applications due to their unique redox chemistry and pH-dependent properties. These materials can be coupled to reactions that generate or consume protons, thus creating sensors for various applications (Shoji & Freund, 2001).

  • Material Science : The study of 4-alkoxybenzylidene-4'-(4"-cyanobenzoyloxy) aniline, including the decyloxy compound, has revealed new phase transitions in pure mesogens, which is crucial for the development of advanced liquid crystal materials (Tinh et al., 1982).

  • Polymer Science : Research on polyaniline (PANI), a polymer closely related to 3-(Decyloxy)aniline, has shown its wide range of applications due to its conductive properties. PANI is used in alternative energy sources, information storage, and membrane technology, among others (Gospodinova & Terlemezyan, 1998).

properties

IUPAC Name

3-decoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14H,2-9,13,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQXJMASKTLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408702
Record name Benzenamine, 3-(decyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Decyloxy)aniline

CAS RN

55792-50-2
Record name Benzenamine, 3-(decyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(DECYLOXY)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Sayyah, HM Abed El-Salam… - International Journal of …, 2006 - Taylor & Francis
Meta-hydroxyaniline was reacted with decyl bromide, dodecyl bromide, and cetyl bromide to produce new aniline derivative surfactants. The monomers (0.4 mol/L) were polymerized in …
Number of citations: 28 www.tandfonline.com
SM Sayyah, HM Abd El-Salam… - International Journal of …, 2005 - Taylor & Francis
… The adsorption and micellization processes of 3-alkyloxy aniline namely [3-decyloxy aniline (C10M), 3-dodecyloxy aniline (C12M) and 3-cetyloxy aniline (C16M)] and their polymers […
Number of citations: 20 www.tandfonline.com

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